![molecular formula C9H12ClN3O B1320928 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine CAS No. 22177-99-7](/img/structure/B1320928.png)
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
Overview
Description
“4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine” is a chemical compound with the CAS Number: 22177-99-7 . It has a molecular weight of 213.67 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 4-(6-chloro-2-methyl-4-pyrimidinyl)morpholine . The InChI code is 1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The compound has a melting point range of 101 - 103 .Scientific Research Applications
Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of drugs with diverse therapeutic effects. For instance, its use in creating molecules with potential antimicrobial , antifungal , and antiparasitic activities is of significant interest .
Agrochemical Intermediates
In agriculture, 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can be used to synthesize compounds that protect crops from pests and diseases. Its role in the production of agrochemicals is crucial for enhancing crop yield and quality .
Material Science
The morpholine ring present in the compound provides a scaffold for the development of materials with specific properties. Researchers can exploit this feature to create new materials with applications in various industries, including electronics and coatings .
Biological Chemistry
Due to its structural similarity to pyrimidine bases in DNA and RNA, this compound can be used in biological studies to understand genetic material interactions and functions. It can also serve as a building block for designing molecules that interact with DNA or RNA .
Analytical Chemistry
As a standard or reference compound in analytical chemistry, 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can help in the calibration of instruments and the development of analytical methods for detecting similar structures in complex mixtures .
Chemical Education
In educational settings, this compound can be used to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for students to learn about heterocyclic chemistry and the importance of nitrogen-containing compounds .
Druglikeness and ADME-Tox Studies
The compound’s structure is beneficial for studying druglikeness and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Researchers can modify the compound to improve its pharmacokinetic profiles and reduce toxicity, which is essential for drug development .
Heterocyclic Compound Synthesis
Heterocyclic compounds are a mainstay in medicinal chemistry4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can be used to synthesize a wide range of heterocyclic compounds, which are key to discovering new drugs with various pharmacological activities .
Safety And Hazards
properties
IUPAC Name |
4-(6-chloro-2-methylpyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGDYMACJFZROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604052 | |
Record name | 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |
CAS RN |
22177-99-7 | |
Record name | 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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